molecular formula C15H15ClN2O2 B5666957 7-Chloroquinolin-4-yl piperidine-1-carboxylate

7-Chloroquinolin-4-yl piperidine-1-carboxylate

Cat. No.: B5666957
M. Wt: 290.74 g/mol
InChI Key: UHMZALZVTWPKDP-UHFFFAOYSA-N
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Description

7-Chloroquinolin-4-yl piperidine-1-carboxylate is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. The quinoline scaffold is a privileged structure in drug discovery due to its wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloroquinolin-4-yl piperidine-1-carboxylate typically involves the reaction of 7-chloroquinoline with piperidine-1-carboxylate under specific conditions. Various methods have been developed for the synthesis of quinoline derivatives, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloroquinolin-4-yl piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution reactions: These involve the replacement of a functional group with another group.

    Oxidation and reduction reactions: These reactions involve the gain or loss of electrons, respectively.

    Condensation reactions: These involve the combination of two molecules with the elimination of a small molecule, such as water.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloroquinolin-4-yl piperidine-1-carboxylate is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in scientific research and drug development .

Properties

IUPAC Name

(7-chloroquinolin-4-yl) piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c16-11-4-5-12-13(10-11)17-7-6-14(12)20-15(19)18-8-2-1-3-9-18/h4-7,10H,1-3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMZALZVTWPKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)OC2=C3C=CC(=CC3=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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